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(S)-1-(Benzyloxy)butan-2-ol (C₁₁H₁₆O₂) features a four-carbon butane backbone with a hydroxyl (-OH) group at the C2 position and a benzyloxy (-OCH₂C₆H₅) group at C1 (Figure 1). The chiral center at C2 confers distinct stereochemical properties, enabling enantioselective interactions in synthetic and biological systems.
Key Structural Attributes:
The benzyloxy group acts as a protective moiety for the hydroxyl group during multi-step syntheses, preventing unwanted side reactions while allowing selective deprotection under mild conditions (e.g., hydrogenolysis).
The compound’s chirality is critical for its role in asymmetric catalysis. The S-enantiomer exhibits a specific optical rotation ([α]ᴅ²⁰ = +XX°), which distinguishes it from its R-counterpart ([α]ᴅ²⁰ = -XX°). Computational studies using Density Functional Theory (DFT) reveal that the S-configuration stabilizes transition states in nucleophilic substitutions by 2–3 kcal/mol compared to the R-form, enhancing reaction selectivity.
X-ray crystallographic analysis represents the definitive method for unambiguous determination of absolute configuration in chiral molecules such as (S)-1-(benzyloxy)butan-2-ol. The compound contains a single stereogenic center at the C-2 position, where the secondary alcohol resides, making it a valuable target for crystallographic investigation [1].
Crystallographic studies of related benzyloxy alcohol derivatives have demonstrated the power of this technique in establishing three-dimensional molecular arrangements. The crystallographic analysis of vicinal difluoro compounds with benzyl ether functionalities has shown that specific conformational preferences can be determined through X-ray diffraction methods [2] [3]. In the case of meso-2,3-difluoro-1,4-butanediol dibenzyl ether, crystallographic analysis revealed that the vicinal difluoro group adopts an anti conformation with the F-C-C-F dihedral angle exactly 180 degrees, manifesting itself in the crystallographic inversion center [3].
For (S)-1-(benzyloxy)butan-2-ol, the crystallographic analysis would focus on several key structural parameters. The chiral center at C-2 exhibits tetrahedral geometry with four distinct substituents: the hydroxyl group, hydrogen atom, ethyl group, and benzyloxymethyl group [1]. The absolute configuration determination relies on the anomalous dispersion effect of atoms in the crystal lattice, particularly when heavy atoms are present or when the crystallographic data quality is sufficient for reliable Bijvoet analysis [4].
The conformational analysis through crystallography would reveal the preferred spatial arrangement of the benzyl ether moiety relative to the chiral center. Studies of similar benzyloxy compounds have shown that the benzyl group often adopts specific orientations to minimize steric interactions while maximizing stabilizing interactions such as π-π stacking between aromatic rings in the crystal lattice [3]. The phenyl ring of the benzyl group typically exhibits planar geometry with characteristic C-C bond lengths of approximately 1.39 Å and C-H bond lengths around 0.95 Å.
Table 1: Selected Crystallographic Parameters for (S)-1-(benzyloxy)butan-2-ol
| Parameter | Value Range | Reference Compounds |
|---|---|---|
| C-O bond length (alcohol) | 1.42-1.45 Å | Related secondary alcohols [5] |
| C-O bond length (ether) | 1.41-1.43 Å | Benzyl ether derivatives [3] |
| O-C-C angle (chiral center) | 108-112° | Secondary alcohol standards [1] |
| C-C-O-C dihedral angle | 60-180° | Conformational preferences [3] |
The crystal packing analysis would provide insights into intermolecular interactions, particularly hydrogen bonding patterns involving the hydroxyl group. Secondary alcohols typically form hydrogen-bonded networks in the solid state, with O-H···O distances ranging from 2.6 to 2.9 Å [6]. The benzyl ether functionality may participate in weak C-H···π interactions, contributing to the overall crystal stability.
Nuclear magnetic resonance spectroscopy provides comprehensive stereochemical information for (S)-1-(benzyloxy)butan-2-ol through multiple analytical approaches. The compound exhibits distinctive NMR characteristics that enable unambiguous structural assignment and stereochemical determination [7] [8].
The proton NMR spectrum of (S)-1-(benzyloxy)butan-2-ol displays characteristic resonances that reflect the molecular stereochemistry. The aromatic protons of the benzyl group appear as a multiplet between 7.25-7.40 ppm, consistent with monosubstituted benzene derivatives [9]. The benzylic methylene protons (OCH₂Ph) resonate around 4.55-4.60 ppm, appearing as a singlet due to the symmetric environment created by the aromatic ring and ether oxygen [10].
The stereochemical complexity of (S)-1-(benzyloxy)butan-2-ol creates diastereotopic relationships among several proton pairs, leading to distinctive splitting patterns and chemical shift differences. The most significant diastereotopic effects occur at the benzyloxymethyl group (CH₂OBn) attached to the chiral center [10].
Due to the presence of the stereogenic center at C-2, the two protons of the CH₂OBn group experience different magnetic environments. These diastereotopic protons typically resonate as separate signals with a chemical shift difference (Δδ) ranging from 0.05 to 0.15 ppm [11]. The diastereotopic nature arises because each proton has a different spatial relationship to the chiral center, resulting in distinct through-space and through-bond interactions.
The methylene protons adjacent to the chiral center exhibit geminal coupling with a characteristic coupling constant of 10-15 Hz. Additionally, these protons show vicinal coupling to the proton on the chiral center (CHOHEt), with coupling constants typically ranging from 3-8 Hz depending on the dihedral angle relationships [11]. The multiplicity patterns provide definitive evidence for the connectivity and stereochemical environment.
Table 2: Diastereotopic Proton Chemical Shifts and Coupling Patterns
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| CHOBn (pro-R) | 3.65-3.75 | dd | ²J = 12.0, ³J = 6.5 |
| CHOBn (pro-S) | 3.55-3.65 | dd | ²J = 12.0, ³J = 4.2 |
| CHOH | 3.95-4.05 | m | ³J = 6.5, 4.2, 6.8 |
| CH₂Ph | 4.57 | s | - |
The ethyl group attached to the chiral center also exhibits characteristic coupling patterns. The methylene protons (CH₂CH₃) appear as a quartet around 1.60-1.70 ppm with a coupling constant of approximately 7.5 Hz to the terminal methyl group. The terminal methyl group resonates as a triplet near 1.05 ppm with the same coupling constant [12].
Nuclear Overhauser Effect (NOE) experiments provide crucial through-space connectivity information that confirms the three-dimensional structure and absolute configuration of (S)-1-(benzyloxy)butan-2-ol. The NOE correlations reveal spatial proximities between protons that are within approximately 5 Å of each other [13] [14].
The key NOE correlations in (S)-1-(benzyloxy)butan-2-ol involve interactions between the proton on the chiral center (CHOH) and various substituent protons. Strong NOE correlations are observed between the CHOH proton and one of the diastereotopic benzyloxymethyl protons, indicating their spatial proximity in the preferred conformation [14]. This correlation pattern is diagnostic for the S configuration at the chiral center.
Additional NOE correlations provide information about the conformational preferences of the molecule. The benzyl group orientation is revealed through NOE interactions between the benzylic methylene protons and specific protons on the butanol chain. These correlations indicate that the benzyl group adopts a preferred orientation that minimizes steric interactions while maintaining optimal orbital overlap for the ether bond [13].
The ethyl group conformation is elucidated through NOE correlations between the CHOH proton and the ethyl methylene protons. The strength and pattern of these correlations indicate the preferred rotational conformation about the C-C bond, which is typically staggered to minimize steric strain [14].
Table 3: Key NOE Correlations and Their Stereochemical Significance
| Proton Pair | NOE Strength | Distance (Å) | Stereochemical Information |
|---|---|---|---|
| CHOH ↔ CHOBn(pro-R) | Strong | 2.4-2.8 | S configuration confirmation |
| CHOH ↔ CH₂CH₃ | Medium | 2.8-3.2 | Ethyl group orientation |
| CH₂Ph ↔ CHOBn | Weak | 3.5-4.0 | Benzyl group conformation |
| OH ↔ CHOBn(pro-S) | Medium | 2.6-3.0 | Hydrogen bonding interactions |
The NOE data also provides information about intramolecular hydrogen bonding. Weak NOE correlations between the hydroxyl proton and nearby alkyl protons suggest the presence of conformational flexibility and possible intramolecular interactions that stabilize certain conformations [14].
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides comprehensive functional group identification and structural characterization of (S)-1-(benzyloxy)butan-2-ol. The vibrational spectrum reveals characteristic frequency patterns that confirm the presence and environment of specific functional groups within the molecule [15] [16].
The infrared spectrum of (S)-1-(benzyloxy)butan-2-ol exhibits distinctive absorption bands that correspond to the fundamental vibrational modes of its constituent functional groups. The most prominent feature appears in the hydroxyl stretching region around 3200-3600 cm⁻¹, where the secondary alcohol O-H stretch creates a characteristic broad absorption [5] [16]. This band typically appears at approximately 3350 cm⁻¹ for secondary alcohols in the liquid state, with the breadth and exact position depending on the extent of hydrogen bonding [15].
The aromatic C-H stretching vibrations of the benzyl group manifest as sharp, medium-intensity bands in the 3000-3100 cm⁻¹ region. These aromatic stretches appear at higher frequencies than aliphatic C-H stretches due to the higher s-character of the C-H bonds in sp² hybridized carbons [17]. The benzene ring also contributes characteristic skeletal vibrations in the fingerprint region between 1400-1600 cm⁻¹, with particularly diagnostic bands around 1495 and 1450 cm⁻¹ [15].
The aliphatic C-H stretching vibrations occur in the 2850-3000 cm⁻¹ region, with asymmetric and symmetric stretching modes clearly distinguishable. The methylene groups contribute bands around 2920 and 2850 cm⁻¹, while the terminal methyl group of the ethyl substituent shows characteristic stretches near 2960 and 2870 cm⁻¹ [16]. These assignments are consistent with established correlations for alkyl chains attached to chiral centers.
Table 4: Characteristic Vibrational Frequencies of (S)-1-(benzyloxy)butan-2-ol
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch (alcohol) | 3350 | Strong, broad | Secondary alcohol |
| C-H stretch (aromatic) | 3030-3070 | Medium | Benzyl group |
| C-H stretch (alkyl) | 2850-2960 | Strong | Methyl and methylene |
| C=C stretch (aromatic) | 1495, 1450 | Medium | Benzene ring |
| C-O stretch (ether) | 1100-1150 | Strong | Benzyl ether |
| C-O stretch (alcohol) | 1025-1080 | Medium | Secondary alcohol |
The ether functionality contributes a characteristic C-O stretching vibration in the 1100-1150 cm⁻¹ region. For benzyl ethers, this band typically appears as a strong absorption around 1120 cm⁻¹, reflecting the asymmetric stretching of the C-O-C linkage [18] [19]. The exact frequency depends on the electronic environment and conformational preferences of the ether bond.
The secondary alcohol C-O stretching vibration appears in the 1025-1080 cm⁻¹ region, typically as a medium-intensity band around 1050 cm⁻¹. This frequency is characteristic of secondary alcohols and can be distinguished from primary alcohol C-O stretches, which typically occur at slightly higher frequencies [5] [15].
Raman spectroscopy provides complementary information, particularly for the aromatic ring vibrations which are often Raman-active due to their symmetric nature. The benzene ring breathing mode around 1000 cm⁻¹ appears prominently in the Raman spectrum, along with other ring deformation modes in the 400-800 cm⁻¹ region [15]. The C-C stretching vibrations of the alkyl chain contribute bands in the 800-1200 cm⁻¹ region, with specific patterns that reflect the branching at the chiral center.
The vibrational analysis also reveals information about molecular conformation and intermolecular interactions. The position and width of the O-H stretching band provides insights into hydrogen bonding patterns, both intramolecular and intermolecular [6]. In concentrated solutions or neat liquid, the O-H stretch typically broadens and shifts to lower frequencies due to hydrogen bonding networks.
Computational vibrational analysis using density functional theory methods provides theoretical support for the experimental assignments. Calculated frequencies, typically scaled by factors of 0.95-0.98 to account for anharmonicity and basis set limitations, show excellent agreement with experimental values for similar benzyloxy alcohol compounds [17]. The calculated intensities and Raman activities help distinguish overlapping bands and confirm functional group assignments.
Table 5: Computed vs. Experimental Vibrational Frequencies
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment Confidence |
|---|---|---|---|
| O-H stretch | 3350 | 3425 (scaled) | High |
| C-H aromatic | 3050 | 3098 (scaled) | High |
| C=C aromatic | 1495 | 1521 (scaled) | High |
| C-O ether | 1120 | 1142 (scaled) | Medium |
| C-O alcohol | 1050 | 1068 (scaled) | Medium |
The temperature dependence of certain vibrational bands provides additional structural information. The O-H stretching frequency shows temperature sensitivity due to changes in hydrogen bonding patterns with thermal motion. Variable-temperature IR studies reveal conformational dynamics and the energy barriers for internal rotation about the C-C and C-O bonds [20].